molecular formula C10H17NO3Si B14374240 1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 90283-32-2

1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Cat. No.: B14374240
CAS No.: 90283-32-2
M. Wt: 227.33 g/mol
InChI Key: QLHNPEIQMNKBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is a complex organic compound featuring a unique bicyclic structure. This compound is notable for its incorporation of silicon, oxygen, and nitrogen atoms within its bicyclic framework, which imparts distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the use of Grignard chemistry and enyne metathesis. The preparation of silicon-substituted 1,3-dienes is a crucial step in the synthesis. These dienes can be synthesized via Grignard reactions, where organosilanes are reacted with appropriate precursors . The resulting silicon-substituted dienes can then undergo Diels-Alder reactions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of Grignard chemistry and Diels-Alder reactions can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Diels-Alder reactions yield cycloaddition adducts, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its ability to participate in cycloaddition and substitution reactions. The silicon atom in the bicyclic structure can act as a Lewis acid, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the bicyclic framework .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Buta-1,3-dien-1-yl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique due to its incorporation of silicon, oxygen, and nitrogen atoms within the bicyclic structure. This combination imparts distinctive electronic and steric properties, making it a valuable compound for various chemical and industrial applications.

Properties

CAS No.

90283-32-2

Molecular Formula

C10H17NO3Si

Molecular Weight

227.33 g/mol

IUPAC Name

1-buta-1,3-dienyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C10H17NO3Si/c1-2-3-10-15-12-7-4-11(5-8-13-15)6-9-14-15/h2-3,10H,1,4-9H2

InChI Key

QLHNPEIQMNKBIS-UHFFFAOYSA-N

Canonical SMILES

C=CC=C[Si]12OCCN(CCO1)CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.